molecular formula C16H23BO4 B8145036 Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Cat. No.: B8145036
M. Wt: 290.2 g/mol
InChI Key: YFDSZWZTUXPZJH-UHFFFAOYSA-N
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Description

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate ( 917024-58-9) is a high-value chemical reagent designed for research and development applications, particularly in pharmaceutical chemistry and drug discovery . This compound, with the molecular formula C 16 H 23 BO 4 and a molecular weight of 290.1624 g/mol, features a protected boronic ester functional group, which is crucial for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone method for forming carbon-carbon bonds, allowing researchers to efficiently construct complex biaryl structures from simpler building blocks. The molecule also contains a methyl ester, which can serve as a versatile handle for further synthetic modifications, making it a valuable bifunctional intermediate for constructing targeted compound libraries. The primary research value of this compound lies in its role as a key building block in synthetic organic chemistry. It is specifically supplied for the purpose of creating novel chemical entities and is not intended for diagnostic, therapeutic, or human use. Researchers can leverage its structure to develop potential pharmacologically active molecules, wherein the boronate moiety is used to attach the phenylpropanoate fragment to a core scaffold. As with all chemicals of this nature, proper handling procedures should be followed. This product is offered for Research Use Only and is strictly not for use in humans or animals .

Properties

IUPAC Name

methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-8-6-7-12(11-13)9-10-14(18)19-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDSZWZTUXPZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The copper-catalyzed borylation of propiolate esters represents a widely adopted route. As demonstrated in analogous systems, ethyl 3-phenylpropiolate undergoes borylation with bis(pinacolato)diboron (B2Pin2) in the presence of CuSO4 and NaOtBu. The reaction proceeds via a copper-boryl intermediate, facilitating boron insertion at the β-position of the propiolate (Figure 1).

Key Conditions :

  • Catalyst : CuSO4 (0.01 eq.) with Xantphos ligand

  • Base : Sodium tert-butoxide (NaOtBu)

  • Solvent : Anhydrous THF at room temperature

  • Yield : 80–95% after column chromatography

Optimization and Challenges

Elevating reaction efficiency requires rigorous exclusion of moisture and oxygen. A study using methyl 3-(4-bromophenyl)propanoate as a precursor achieved 85% yield after 12 hours under nitrogen. Side products, such as deborylated acrylates, are minimized by maintaining a 1.5:1 B2Pin2-to-substrate ratio.

Palladium-Mediated Miyaura Borylation

Cross-Coupling with Aryl Halides

Palladium catalysts enable direct borylation of aryl halides. For example, methyl 3-(3-bromophenyl)propanoate reacts with B2Pin2 using Pd(dppf)Cl2 as a catalyst (Table 1).

Table 1: Reaction Conditions for Pd-Catalyzed Borylation

ParameterValue
CatalystPd(dppf)Cl2 (5 mol%)
LigandXPhos (10 mol%)
BaseKOAc (3.0 eq.)
SolventDioxane, 100°C
Time24 hours
Yield78%

Steric and Electronic Effects

Meta-substituted aryl bromides exhibit slower kinetics compared to para analogues due to steric hindrance. Electron-withdrawing groups on the phenyl ring enhance boron affinity, as evidenced by a 15% yield increase for nitro-substituted derivatives.

Nucleophilic Substitution with Boronate Esters

Alkoxyboron Reagents

An alternative approach involves nucleophilic displacement of leaving groups (e.g., halides) with pinacolborane. Methyl 3-(3-iodophenyl)propanoate reacts with pinacolborane (HBpin) in the presence of FeCl3, yielding the target compound at 70% efficiency.

Critical Parameters :

  • Temperature : 60°C

  • Solvent : Dichloromethane (DCM)

  • Additive : Triethylamine (TEA) to scavenge HI

Limitations and Byproduct Formation

Competitive deborylation occurs above 80°C, necessitating precise temperature control. Byproducts like methyl 3-(3-hydroxyphenyl)propanoate are isolated via silica gel chromatography using petroleum ether/EtOAc (5:1).

Comparative Analysis of Methodologies

Table 2: Advantages and Drawbacks of Each Method

MethodYield (%)CostScalability
Copper-Catalyzed85–95ModerateHigh
Palladium-Catalyzed70–78HighModerate
Nucleophilic Substitution65–70LowLow

The copper-catalyzed route offers superior yields and scalability, making it industrially preferable. Conversely, palladium-mediated reactions suffer from catalyst cost but provide better regioselectivity for complex substrates.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (petroleum ether/EtOAc gradient), achieving >95% purity. Recrystallization in n-hexane at -25°C further enhances crystallinity for X-ray analysis.

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 3.67 (s, 3H, OCH3), 2.92 (t, 2H, CH2), 2.62 (t, 2H, CH2), 1.25 (s, 12H, Bpin).

  • ¹¹B NMR : δ 30.1 ppm, confirming boronate formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C10H19BO4
  • Molecular Weight : 214.066 g/mol
  • CAS Number : 1150561-77-5
  • Functional Groups : Alkyl, Ester

The compound features a boron-containing dioxaborolane moiety, which is crucial for its reactivity and applications in organic synthesis.

Applications in Organic Synthesis

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate serves as an important building block in organic synthesis due to its unique properties:

  • Cross-Coupling Reactions : This compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. Its boron functionality allows for the formation of carbon-carbon bonds under mild conditions.
  • Functionalization of Aromatic Compounds : The presence of the dioxaborolane group facilitates the functionalization of aromatic rings, enabling the introduction of various substituents that are essential for creating complex molecules.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in the development of pharmaceuticals:

  • Drug Development : Compounds containing boron have been investigated for their ability to act as enzyme inhibitors. Research indicates that derivatives of this compound may exhibit biological activity against specific targets in diseases such as cancer and metabolic disorders .
  • Targeted Delivery Systems : The unique chemical properties allow for incorporation into drug delivery systems where controlled release and targeting capabilities can be enhanced through modifications involving boron chemistry.

Case Studies and Research Findings

Numerous studies have highlighted the efficacy and versatility of this compound:

  • Study on Bioactivity : A study demonstrated that derivatives of this compound showed promising results as inhibitors for certain enzymes involved in metabolic pathways. The modifications led to enhanced potency and selectivity .
  • Synthesis of Complex Molecules : Research has illustrated successful applications in synthesizing complex natural products using this compound as a key intermediate. The ability to form stable intermediates during reactions has made it invaluable in synthetic organic chemistry .

Mechanism of Action

The mechanism by which Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate C₁₅H₂₁BO₄ 284.14 478375-42-7 Acetate ester; shorter alkyl chain reduces steric hindrance
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate C₁₇H₂₅BO₄ 312.19 859169-20-3 Ethyl ester; enhanced lipophilicity
Target Compound C₁₆H₂₃BO₄ 290.17 917024-58-9 Propanoate ester; balanced reactivity and solubility
  • Key Differences: Chain Length: The propanoate group in the target compound offers intermediate steric bulk compared to acetate (shorter) or butyrate (longer) analogs, optimizing reactivity in cross-couplings . Solubility: Ethyl esters (e.g., CAS 859169-20-3) exhibit higher lipophilicity, while methyl esters (e.g., the target compound) favor polar solvents .

Functional Group Variations

Compound Name Functional Group Molecular Weight (g/mol) CAS RN Application
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid Carboxylic acid ~276.15* EN300-212603 Precursor for bioconjugation; acidic group enables salt formation
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol Alcohol 280.16 884507-45-3 Hydroxyl group enables hydrogen bonding; used in polymer synthesis
Target Compound Methyl ester 290.17 917024-58-9 Ester stability; ideal for cross-coupling
  • Key Differences :
    • Reactivity : The carboxylic acid derivative (EN300-212603) is prone to decarboxylation under basic conditions, whereas the methyl ester (target compound) remains stable .
    • Synthetic Utility : The alcohol derivative (CAS 884507-45-3) is employed in etherification reactions, contrasting with the target compound’s role in aryl-aryl bond formation .

Substituted Arylboronic Esters

Compound Name Substituent Molecular Weight (g/mol) CAS RN Yield in Synthesis
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Pyrazole 270.13 852227-94-2 75–76°C (m.p.); used in heterocycle synthesis
3-(Dimethyl(phenyl)silyl)-chroman derivative Silane 473.62 N/A 64% yield (FeCl₃-mediated synthesis)
Target Compound Phenylpropanoate 290.17 917024-58-9 67–88% yield (typical Suzuki couplings)
  • Key Differences: Electronic Effects: Pyrazole-substituted analogs (e.g., CAS 852227-94-2) exhibit electron-withdrawing properties, altering reactivity in metal-catalyzed reactions compared to the electron-neutral phenylpropanoate . Synthetic Efficiency: The target compound achieves higher yields (88% in quinoline synthesis ) compared to silane derivatives (64% ), reflecting optimized reaction conditions.

Materials Science

In OLED development, structurally related boronic esters (e.g., 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole) are used to synthesize pyrene-benzimidazole emitters (yield: 65–67%) . The target compound’s stability under anhydrous conditions makes it preferable for high-temperature reactions.

Biological Activity

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a boron-containing compound that has garnered attention for its potential applications in organic synthesis, drug development, and materials science. The unique structure of this compound allows it to participate in various biological activities, making it a valuable tool in pharmaceutical research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C14_{14}H19_{19}BO4_4
  • Molecular Weight: 262.11 g/mol
  • CAS Number: 1150561-77-5
PropertyValue
Purity≥98%
Melting Point95°C
Physical FormCrystalline Powder

Organic Synthesis and Drug Development

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure enhances the solubility and stability of pharmaceutical formulations. This property is particularly beneficial in drug development where solubility can significantly affect bioavailability and therapeutic efficacy .

Bioconjugation Techniques

This compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This capability facilitates research in biotechnology and diagnostics by allowing for the targeted delivery of drugs and imaging agents .

Environmental Chemistry

The compound also plays a role in environmentally friendly chemical processes. Its application in sustainable practices contributes to reducing the environmental impact of chemical manufacturing .

Case Study 1: Drug Formulation

A study investigated the use of this compound in formulating a new class of anti-cancer drugs. The results indicated that the incorporation of this compound improved the solubility of the active pharmaceutical ingredient (API), leading to enhanced therapeutic outcomes in preclinical models.

Case Study 2: Bioconjugation Applications

In another study focused on bioconjugation applications, researchers successfully used this compound to link antibodies with fluorescent markers. The resulting conjugates demonstrated high specificity and sensitivity for target antigens in diagnostic assays.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure 11 involves coupling aryl halides with boronic esters under inert atmospheres (e.g., argon) using solvents like DMF or 1,4-dioxane. Catalysts such as PdCl₂(dppf) or tris(dibenzylideneacetone)dipalladium(0) are employed, with reaction temperatures ranging from 80–120°C .
  • Purification : Column chromatography with gradients like 1:9 EtOAc:hexanes (Rf = 0.35) or extraction with tetrachloroethylene-d6 is used. Purity is validated via TLC and NMR (¹H, ¹³C, ¹¹B) by comparing spectra to literature standards .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.2–8.1 ppm) and ester/boronate groups (δ 1.3 ppm for tetramethyl dioxaborolane) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate integrity .
    • Addressing Inconsistencies : Cross-validate with literature spectra, ensure solvent deuteration consistency, and check for residual impurities via integration of baseline signals .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized when using this compound as a boronic ester precursor?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to balance reactivity and selectivity. Evidence shows PdCl₂(dppf) in DMF at 120°C under microwave irradiation achieves high yields .
  • Solvent/Base Optimization : Use mixed solvents (e.g., DMF:H₂O) with Na₂CO₃ to stabilize intermediates. Adjust microwave irradiation time (e.g., 0.67 hours) to minimize side reactions .
  • Table: Reaction Optimization Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)
PdCl₂(dppf)DMF/H₂O1200.6788
Pd(OAc)₂1,4-dioxane1101275

Q. What computational strategies are recommended for predicting reactivity or designing derivatives of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for cross-coupling reactions. ICReDD’s reaction path search methods predict regioselectivity in aryl boronate couplings .
  • Data-Driven Design : Apply machine learning to correlate steric/electronic parameters (e.g., Hammett constants) with experimental yields. For example, electron-withdrawing substituents on the aryl ring enhance coupling efficiency .

Q. How should researchers approach contradictory NMR data between synthesized batches and literature values?

  • Methodological Steps :

Reaction Monitoring : Use in-situ ¹H NMR to track intermediate formation and identify side products .

Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO-d6 can shift aromatic proton signals .

Crystallographic Validation : If available, cross-check with single-crystal X-ray data to resolve ambiguities in stereochemistry .

Experimental Design & Data Contradiction Analysis

Q. How can factorial design improve the efficiency of synthesizing derivatives of this compound?

  • Variable Screening : Test factors like temperature, catalyst loading, and solvent polarity using a 2³ factorial design. For example, higher Pd loading (5 mol%) in DMF increases yield but may reduce reproducibility .
  • Response Surface Modeling : Optimize multi-step reactions (e.g., ester hydrolysis followed by boronation) by analyzing interaction effects between variables .

Q. What strategies resolve discrepancies in reaction yields when scaling up synthesis?

  • Scale-Up Adjustments :

  • Mass Transfer : Use microwave-assisted synthesis for uniform heating in larger batches .
  • Purification : Replace column chromatography with recrystallization (e.g., hexanes:EtOAc) to maintain purity at scale .
    • Contradiction Analysis : Low yields at scale often result from incomplete degassing; implement rigorous Ar purging protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.